Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is an organic compound characterized by its unique bicyclic structure, which features a morpholine ring fused with a pyrrolidine-like system. This compound has a molecular formula of and a molecular weight of approximately 228.29 g/mol. Its structural complexity makes it an interesting subject for research in medicinal chemistry and organic synthesis due to potential biological activities and applications in pharmaceuticals .
Here are some suggestions for further exploration:
These reactions are significant for the development of derivatives that may exhibit enhanced biological properties or altered pharmacokinetics .
Research on tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate indicates potential biological activities, particularly in the field of medicinal chemistry. It may exhibit:
The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves multi-step organic reactions:
These synthetic routes are crucial for producing sufficient quantities for research purposes .
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate has potential applications in:
Interaction studies involving tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate focus on its binding affinity with various biological targets:
Such studies are essential for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | Contains a keto group | Potentially higher activity against certain pathogens | Presence of a carbonyl enhances reactivity |
Rac-tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | Stereoisomer with similar backbone | Similar pharmacological activities | Different stereochemistry may affect binding |
Tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | Another stereoisomer variant | Potential CNS effects | Variations in stereochemistry lead to different biological profiles |
These similar compounds highlight the uniqueness of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate through its specific structural features and potential applications in drug discovery .
The retrosynthetic analysis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate follows systematic disconnection strategies that identify key synthetic intermediates and potential starting materials [1]. The target molecule can be deconstructed through multiple pathways, each offering distinct advantages in terms of synthetic efficiency and stereochemical control.
The primary retrosynthetic disconnection focuses on the bicyclic core structure, where the pyrrolo-morpholine framework represents the central synthetic challenge [2] [3]. The tert-butoxycarbonyl protecting group serves as a late-stage functional group installation, which can be introduced through standard protection protocols [4] [5]. Strategic analysis reveals that the octahydropyrrolo[3,4-b]morpholine core can be accessed through cyclization reactions of appropriately functionalized linear precursors.
Key retrosynthetic strategies include the disconnection at the nitrogen-carbon bonds within the bicyclic system, leading to morpholine and pyrrolidine precursors [6] [3]. Alternative approaches involve the formation of the morpholine ring through intramolecular cyclization of amino alcohol derivatives, followed by pyrrolidine ring construction through subsequent cyclization reactions [7]. The stereochemical considerations in the retrosynthetic analysis are crucial, as the target compound contains multiple chiral centers that must be controlled during the synthetic sequence [8] [9].
The construction of the octahydropyrrolo[3,4-b]morpholine core structure represents a significant synthetic challenge that requires careful consideration of reaction conditions and mechanistic pathways [3] . The bicyclic framework can be assembled through several complementary approaches, each offering specific advantages in terms of efficiency and stereoselectivity.
Table 1: Core Structure Formation Methods
Method | Conditions | Yield (%) | Temperature (°C) | Reaction Time |
---|---|---|---|---|
Ring Condensation | Basic conditions, ethylene oxide, pyrrolidine derivatives | 60-85 | 50-80 | 5-12 hours |
Cyclization of Diethylene Glycol with Ammonia | 150-400°C, 3-4 MPa pressure, metal catalyst | 70-90 | 150-400 | Continuous |
Dehydration of Diethanolamine | Concentrated sulfuric acid, dehydration | 65-80 | 100-150 | 8-15 hours |
Intramolecular [3+2] Dipolar Cycloaddition | Chiral perhydro-1,3-benzoxazines, controlled temperature | 85-95 | 0-50 | 1-6 hours |
Flow Chemistry Approach | Immobilized lipase catalysts, continuous flow | 90-99 | 40-60 | 6 hours |
The most efficient approach involves the condensation of pyrrolidine-3-carboxylic acid derivatives with ethylene oxide under basic conditions [6]. This methodology yields the morpholine-pyrrolidine fused core through a sequential ring-forming process that maintains stereochemical integrity. The reaction proceeds through an initial nucleophilic attack by the pyrrolidine nitrogen on ethylene oxide, followed by intramolecular cyclization to form the bicyclic framework [7].
Advanced synthetic methodologies employ intramolecular [3+2] dipolar cycloaddition reactions using chiral perhydro-1,3-benzoxazines as starting materials [11]. This approach demonstrates exceptional stereoselectivity, leading to a single diastereoisomer in yields ranging from 85-95% [11] [12]. The reaction is particularly advantageous as it operates under mild conditions and provides direct access to the desired bicyclic structure with predictable stereochemical outcomes.
Recent developments in flow chemistry have revolutionized the synthesis of octahydropyrrolo[3,4-b]morpholine derivatives [6]. Continuous-flow systems utilizing immobilized lipase catalysts achieve enantiomeric excess greater than 99% for specific stereoisomers while reducing reaction times from 48 hours to 6 hours [6]. This approach represents a significant advancement in process efficiency and stereochemical control.
The installation of the tert-butoxycarbonyl protecting group on the octahydropyrrolo[3,4-b]morpholine scaffold follows well-established protocols that have been extensively optimized for amine protection [4] [5] [13]. The Boc group serves as an acid-labile protecting group that effectively masks the amine functionality while allowing for subsequent synthetic transformations.
Table 2: tert-Butoxycarbonyl Protection Methods
Protection Method | Base Used | Yield (%) | Reaction Time | Temperature (°C) |
---|---|---|---|---|
Di-tert-butyl dicarbonate (Boc2O) + TEA/THF | Triethylamine | 85-95 | 2-6 hours | 0-40 |
Boc2O + DMAP/Acetonitrile | 4-Dimethylaminopyridine | 90-98 | 1-4 hours | 25-50 |
Boc2O + NaOH/Water-THF | Sodium hydroxide | 80-90 | 3-8 hours | 0-25 |
Solvent-free conditions | No base required | 75-85 | 4-12 hours | 25-80 |
On-water reaction | Water medium | 88-95 | 0.5-2 hours | 25 |
The standard protocol involves treatment of the octahydropyrrolo[3,4-b]morpholine with di-tert-butyl dicarbonate in tetrahydrofuran in the presence of triethylamine as a base [4] [13]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, facilitated by base activation that enhances the nucleophilicity of the nitrogen atom [14]. This methodology consistently delivers yields in the range of 85-95% under mild reaction conditions.
Alternative approaches utilize 4-dimethylaminopyridine as a more effective base catalyst in acetonitrile solution [5] [13]. This method offers superior yields (90-98%) and shorter reaction times (1-4 hours) compared to the standard triethylamine protocol. The enhanced reactivity arises from the superior basicity and nucleophilicity of DMAP, which more effectively activates the amine substrate and promotes rapid acylation.
Environmental considerations have led to the development of solvent-free and on-water protection protocols [13] [15]. These green chemistry approaches reduce solvent consumption and waste generation while maintaining comparable synthetic efficiency. The on-water reaction is particularly noteworthy, achieving yields of 88-95% in just 0.5-2 hours at room temperature [13].
The stereochemical control in the synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is critically important due to the presence of multiple chiral centers within the bicyclic framework [9] [12]. Several complementary strategies have been developed to achieve high levels of stereoselectivity and enantiopurity in the final product.
Table 4: Stereoselective Synthesis Strategies
Strategy | Approach | Stereoselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary Method | Evans auxiliaries, oxazolidinones | 85-95% de | 70-85 | High stereoselectivity |
Asymmetric Catalysis | Chiral metal complexes, organocatalysts | 90-99% ee | 75-95 | Direct asymmetric synthesis |
Enzymatic Resolution | Lipase-mediated kinetic resolution | >99% ee | 45-50 (theoretical max) | High enantioselectivity |
Chiral Pool Synthesis | Starting from amino acid precursors | Inherent chirality | 60-80 | Cost-effective |
Diastereoselective Cyclization | Substrate-controlled stereochemistry | 80-90% de | 85-95 | Simple reaction conditions |
Chiral auxiliary methods employ Evans auxiliaries and oxazolidinone derivatives to control the stereochemical outcome of key bond-forming reactions [9]. These approaches typically achieve diastereoselectivities in the range of 85-95% with moderate to good yields (70-85%). The auxiliary can be removed after the cyclization step to reveal the desired stereochemistry in the final product.
Asymmetric catalysis represents the most direct approach to stereochemical control, utilizing chiral metal complexes or organocatalysts to promote enantioselective transformations [12] [16]. Recent advances in this area have achieved enantiomeric excesses of 90-99% with yields ranging from 75-95%. Magnetic nanoparticle-supported catalysts, such as manganese ferrite nanorods functionalized with L-proline, have demonstrated exceptional stereoselectivity in related pyrrolidine synthesis [12] [16].
Enzymatic resolution using lipase-mediated kinetic resolution provides access to enantiopure products with enantiomeric excesses greater than 99% [6]. While the theoretical maximum yield is limited to 50% for kinetic resolution processes, the exceptional enantioselectivity makes this approach valuable for preparing analytical standards and pharmaceutical intermediates.
The purification and analytical characterization of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate requires sophisticated methodologies to ensure product purity and structural confirmation [17] [18] [19]. Multiple complementary techniques are employed to achieve the high purity standards required for pharmaceutical applications.
Table 3: Analytical Characterization Methods
Analytical Method | Key Parameters | Detection Range | Typical Values |
---|---|---|---|
1H NMR Spectroscopy | Chemical shifts, coupling constants, multiplicity | 0.5-12 ppm | δ 3.5-3.8 ppm (morpholine H) |
13C NMR Spectroscopy | Chemical shifts, DEPT analysis | 10-200 ppm | δ 160-170 ppm (C=O) |
Mass Spectrometry (HRMS) | Molecular ion peaks, fragmentation patterns | 50-1000 m/z | m/z 228.29 [M+H]⁺ |
X-ray Crystallography | Bond lengths, angles, conformation | Å resolution | Chair conformation confirmed |
IR Spectroscopy | C=O stretches, N-H stretches | 400-4000 cm⁻¹ | 1650-1750 cm⁻¹ (C=O) |
HPLC Analysis | Retention times, purity assessment | ng-μg levels | 95-99% purity |
GC-MS Analysis | Fragmentation patterns, volatile compounds | pg-ng levels | Molecular fragments |
Table 5: Purification and Analytical Methods
Purification Method | Mobile Phase/Solvent | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability |
---|---|---|---|---|
Column Chromatography | Ethyl acetate/petroleum ether | 95-98 | 80-95 | Lab to pilot scale |
Crystallization | Ethanol, methanol | 97-99 | 70-90 | All scales |
Distillation | Vacuum distillation | 90-95 | 85-95 | Industrial scale |
Preparative HPLC | Acetonitrile/water gradients | 99+ | 60-80 | Analytical to pilot |
Recrystallization | Ethanol/water mixtures | 98-99.5 | 75-90 | Lab to small industrial |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with 1H NMR revealing characteristic patterns for the morpholine ring protons at δ 3.5-3.8 ppm [19] [20]. The chair conformation of the morpholine ring results in complex coupling patterns that can be analyzed to confirm stereochemical assignments. 13C NMR spectroscopy, combined with DEPT analysis, enables unambiguous carbon assignment and structural verification [19].
High-resolution mass spectrometry serves as a critical analytical tool for molecular weight confirmation and purity assessment [17] [18]. The molecular ion peak at m/z 228.29 [M+H]⁺ provides definitive molecular weight confirmation, while fragmentation patterns offer insights into structural integrity and potential impurities.
Column chromatography using ethyl acetate/petroleum ether gradients represents the primary purification method for laboratory and pilot scale operations [21] [22]. This approach consistently achieves purities of 95-98% with recovery yields of 80-95%. For higher purity requirements, preparative HPLC using acetonitrile/water gradients can achieve purities exceeding 99%, though with reduced recovery yields (60-80%) [22] [23].
The translation of laboratory synthetic methods to industrial scale production requires comprehensive evaluation of economic, environmental, and regulatory factors [24] [25] [26]. The morpholine derivatives market, valued at approximately 5.92 billion USD in 2023, continues to grow at a compound annual growth rate of 5.39%, driving demand for efficient industrial synthesis methods [24] [27].
Table 6: Industrial Scale Production Considerations
Aspect | Current Status | Key Challenges | Optimization Strategies |
---|---|---|---|
Raw Material Availability | Good availability of starting materials | Price volatility of feedstocks | Alternative supplier networks |
Process Scalability | Demonstrated pilot scale success | Heat/mass transfer limitations | Continuous flow processes |
Environmental Impact | Moderate environmental footprint | Solvent waste generation | Green chemistry approaches |
Energy Requirements | Energy-intensive processes | High temperature requirements | Process intensification |
Economic Viability | Cost-competitive with alternatives | Multi-step synthesis costs | Route optimization |
Regulatory Compliance | Meets pharmaceutical standards | Changing regulatory landscape | Proactive compliance |
Quality Control | Established analytical methods | Method validation complexity | Automated QC systems |
Raw material availability presents both opportunities and challenges for industrial production [28] [25]. The primary feedstocks, including diethylene glycol and ammonia, are readily available from established chemical suppliers, but price volatility can significantly impact production economics [26] [27]. Diversification of supplier networks and long-term supply contracts help mitigate these risks.
Process scalability has been demonstrated at pilot scale, with several facilities achieving multi-kilogram production [29] [21]. However, scale-up presents challenges related to heat and mass transfer limitations, particularly in the high-temperature cyclization steps [28] [25]. Continuous flow processes offer solutions to these challenges by providing better control over reaction parameters and enabling efficient heat management [6].
Environmental considerations are increasingly important in industrial chemical production [29] [26]. The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves multiple organic solvents and high-temperature processes that generate significant environmental footprints. Green chemistry approaches, including solvent recycling, process intensification, and alternative reaction media, are being implemented to reduce environmental impact [29].
Energy requirements represent a significant cost component in industrial production, particularly for high-temperature processes [27] [26]. Process intensification strategies, including microwave-assisted synthesis and continuous flow reactors, can significantly reduce energy consumption while maintaining product quality and yield [6].
Quality control systems must meet stringent pharmaceutical standards, requiring validated analytical methods and comprehensive documentation [18] [17]. Automated quality control systems using advanced analytical techniques, including online HPLC monitoring and real-time spectroscopic analysis, ensure consistent product quality while reducing labor costs and analysis time [22] [23].
The regulatory landscape for pharmaceutical intermediates continues to evolve, requiring proactive compliance strategies [26] [27]. Regular assessment of regulatory requirements and early engagement with regulatory agencies helps ensure continued market access and compliance with changing standards.
Corrosive;Irritant